molecular formula C23H26N2O2S B5139040 N-{2-[(diphenylmethyl)amino]-1,1-dimethylethyl}benzenesulfonamide

N-{2-[(diphenylmethyl)amino]-1,1-dimethylethyl}benzenesulfonamide

Cat. No. B5139040
M. Wt: 394.5 g/mol
InChI Key: XSJXYSWDKQNLPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{2-[(diphenylmethyl)amino]-1,1-dimethylethyl}benzenesulfonamide, also known as TAK-659, is a small molecule drug that has been developed for the treatment of various types of cancers. It belongs to the class of kinase inhibitors, which target specific enzymes involved in the growth and proliferation of cancer cells.

Mechanism of Action

N-{2-[(diphenylmethyl)amino]-1,1-dimethylethyl}benzenesulfonamide is a selective inhibitor of several kinases that are involved in the growth and survival of cancer cells. It binds to the ATP-binding pocket of these kinases, preventing their activity and ultimately leading to apoptosis of cancer cells. N-{2-[(diphenylmethyl)amino]-1,1-dimethylethyl}benzenesulfonamide has been shown to inhibit the activity of BTK, FLT3, and JAK, which are involved in the signaling pathways that promote cancer cell growth and survival.
Biochemical and Physiological Effects:
N-{2-[(diphenylmethyl)amino]-1,1-dimethylethyl}benzenesulfonamide has been shown to have potent anti-tumor activity in preclinical models of various types of cancers. It has been shown to induce apoptosis of cancer cells and inhibit their proliferation. N-{2-[(diphenylmethyl)amino]-1,1-dimethylethyl}benzenesulfonamide has also been shown to enhance the activity of other drugs used in cancer treatment, such as rituximab and venetoclax. In addition, N-{2-[(diphenylmethyl)amino]-1,1-dimethylethyl}benzenesulfonamide has been shown to have favorable pharmacokinetic properties, with good oral bioavailability and a long half-life.

Advantages and Limitations for Lab Experiments

One of the advantages of N-{2-[(diphenylmethyl)amino]-1,1-dimethylethyl}benzenesulfonamide is its potent anti-tumor activity in preclinical models of various types of cancers. It has also been shown to enhance the activity of other drugs used in cancer treatment, which could lead to more effective combination therapies. However, one limitation of N-{2-[(diphenylmethyl)amino]-1,1-dimethylethyl}benzenesulfonamide is its selectivity for specific kinases, which could limit its efficacy in some types of cancers. In addition, the long half-life of N-{2-[(diphenylmethyl)amino]-1,1-dimethylethyl}benzenesulfonamide could lead to accumulation and potential toxicity in patients.

Future Directions

There are several future directions for the development of N-{2-[(diphenylmethyl)amino]-1,1-dimethylethyl}benzenesulfonamide. One potential direction is the investigation of N-{2-[(diphenylmethyl)amino]-1,1-dimethylethyl}benzenesulfonamide in combination with other drugs used in cancer treatment, such as immunotherapies. Another potential direction is the investigation of N-{2-[(diphenylmethyl)amino]-1,1-dimethylethyl}benzenesulfonamide in specific types of cancers, where the kinases targeted by N-{2-[(diphenylmethyl)amino]-1,1-dimethylethyl}benzenesulfonamide are known to be dysregulated. Finally, the development of more selective and potent kinase inhibitors could lead to the discovery of new drugs with improved efficacy and safety profiles.

Synthesis Methods

N-{2-[(diphenylmethyl)amino]-1,1-dimethylethyl}benzenesulfonamide is synthesized through a multi-step process that involves the reaction of several chemical intermediates. The starting material for the synthesis is 2-Bromo-4'-methoxyacetophenone, which is reacted with 2,6-dimethylphenylboronic acid in the presence of a palladium catalyst to yield 2-(2,6-dimethylphenyl)-4'-methoxyacetophenone. This intermediate is then reacted with diphenylmethanamine in the presence of a reducing agent to yield N-(diphenylmethyl)-2-(2,6-dimethylphenyl)-4'-methoxyacetophenone. The final step involves the reaction of this intermediate with benzenesulfonyl chloride in the presence of a base to yield N-{2-[(diphenylmethyl)amino]-1,1-dimethylethyl}benzenesulfonamide.

Scientific Research Applications

N-{2-[(diphenylmethyl)amino]-1,1-dimethylethyl}benzenesulfonamide has been extensively studied in preclinical models of various types of cancers, including lymphoma, leukemia, and solid tumors. It has been shown to inhibit the activity of several kinases that are involved in the growth and survival of cancer cells, including BTK, FLT3, and JAK. N-{2-[(diphenylmethyl)amino]-1,1-dimethylethyl}benzenesulfonamide has also been shown to enhance the activity of other drugs used in cancer treatment, such as rituximab and venetoclax. These preclinical studies have provided the basis for the clinical development of N-{2-[(diphenylmethyl)amino]-1,1-dimethylethyl}benzenesulfonamide in patients with cancer.

properties

IUPAC Name

N-[1-(benzhydrylamino)-2-methylpropan-2-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O2S/c1-23(2,25-28(26,27)21-16-10-5-11-17-21)18-24-22(19-12-6-3-7-13-19)20-14-8-4-9-15-20/h3-17,22,24-25H,18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSJXYSWDKQNLPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CNC(C1=CC=CC=C1)C2=CC=CC=C2)NS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(benzhydrylamino)-2-methylpropan-2-yl]benzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.